S-Nitroso-coenzyme A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

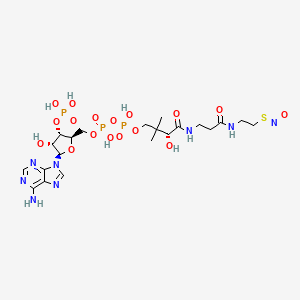

S-Nitroso-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C21H35N8O17P3S and its molecular weight is 796.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Functions

SNO-CoA serves as a key player in the modulation of protein function through S-nitrosylation, where nitric oxide (NO) is transferred to cysteine residues in proteins. This modification can alter protein activity, stability, and interactions, thereby influencing numerous cellular processes.

Protein S-Nitrosylation

- Mechanism : SNO-CoA acts as a donor of the nitroso group to target proteins via transnitrosation reactions. This process is crucial in mediating NO signaling pathways.

- Targets : Recent studies have identified several proteins modified by SNO-CoA, including phosphofructokinase (platelet type), ATP citrate synthase, and ornithine aminotransferase, which are involved in metabolic regulation and energy production .

Regulatory Mechanisms

The levels and activity of SNO-CoA in cells are regulated by specific enzymes known as this compound reductases (SCoRs). These enzymes play a critical role in maintaining the balance of S-nitrosylation and denitrosylation processes.

Enzymatic Regulation

- Key Enzymes : Aldo-keto reductase 1A1 (AKR1A1) has been identified as a primary mammalian SCoR that regulates the levels of SNO-CoA. This enzyme facilitates the reduction of SNO-CoA, thus controlling its availability for protein modification .

- Functional Implications : The activity of AKR1A1 influences various metabolic pathways by modulating the extent of protein S-nitrosylation, impacting cellular responses to physiological stimuli .

Implications in Health and Disease

SNO-CoA's role extends beyond basic metabolic functions; it has significant implications in various health conditions, particularly those related to oxidative stress and inflammation.

Cardiovascular Health

- Nitric Oxide Signaling : In cardiovascular systems, SNO-CoA-mediated signaling is crucial for regulating vascular tone and blood flow. Dysregulation of this pathway can lead to hypertension and other cardiovascular diseases .

Neurobiology

- Neurotransmission : In the nervous system, protein S-nitrosylation mediated by SNO-CoA is involved in synaptic plasticity and neuroprotection. Alterations in this signaling pathway may contribute to neurodegenerative diseases .

Cancer Biology

- Tumor Progression : The modulation of protein function through S-nitrosylation can influence cancer cell proliferation and survival. Understanding the role of SNO-CoA in these processes may provide insights into potential therapeutic targets .

Case Studies

Several studies have explored the functional consequences of SNO-CoA-mediated modifications:

Propriétés

Numéro CAS |

82494-50-6 |

|---|---|

Formule moléculaire |

C21H35N8O17P3S |

Poids moléculaire |

796.5 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-nitrososulfanylethylamino)-3-oxopropyl]amino]-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C21H35N8O17P3S/c1-21(2,16(32)19(33)24-4-3-12(30)23-5-6-50-28-34)8-43-49(40,41)46-48(38,39)42-7-11-15(45-47(35,36)37)14(31)20(44-11)29-10-27-13-17(22)25-9-26-18(13)29/h9-11,14-16,20,31-32H,3-8H2,1-2H3,(H,23,30)(H,24,33)(H,38,39)(H,40,41)(H2,22,25,26)(H2,35,36,37)/t11-,14-,15-,16+,20-/m1/s1 |

Clé InChI |

CNWRHTNOZSOAKE-IBOSZNHHSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSN=O)O |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSN=O)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSN=O)O |

Synonymes |

coenzyme A, S-nitroso S-nitroso-CoA S-nitroso-coenzyme A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.